molecular formula C19H20N4O B2807940 4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine CAS No. 2415624-27-8

4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Cat. No.: B2807940
CAS No.: 2415624-27-8
M. Wt: 320.396
InChI Key: YICVSEPWDCSMAA-UHFFFAOYSA-N
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Description

The compound “4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine” belongs to the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . The synthesis involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(17-6-7-18-20-10-13-23(18)21-17)22-11-8-16(9-12-22)14-15-4-2-1-3-5-15/h1-7,10,13,16H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICVSEPWDCSMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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